REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][C:8]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[C:5]=2[C:4](O)=[N:3][CH:2]=1.C(N(CC)CC)C.C1(C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:31]>>[Cl:31][C:4]1[C:5]2[C:9]3[CH:10]=[CH:11][N:12]=[CH:13][C:8]=3[NH:7][C:6]=2[N:1]=[CH:2][N:3]=1
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC1=C2C=CN=C1)O
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were then removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC1=C2C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |